Ortho Evra Pharmacokinetic Differentiation: 60% Higher Steady-State Ethinyl Estradiol Exposure vs. 35 mcg Oral Contraceptive
The pharmacokinetic profile of Ortho Evra differs significantly from oral contraceptives. In a randomized crossover study comparing Ortho Evra (norelgestromin 6.0 mg/ethinyl estradiol 0.75 mg patch) with CILEST (norgestimate 0.250 mg/ethinyl estradiol 0.035 mg oral contraceptive), the transdermal system produced approximately 60% higher ethinyl estradiol AUC and 55% higher average steady-state concentration (Cavg) compared to the oral comparator, despite delivering a nominally lower daily ethinyl estradiol dose (20 mcg vs. 35 mcg) [1]. Peak ethinyl estradiol concentrations (Cmax) were approximately 25-35% lower with Ortho Evra than with the oral contraceptive [2].
| Evidence Dimension | Ethinyl estradiol systemic exposure (AUC and Cavg) and peak concentration (Cmax) |
|---|---|
| Target Compound Data | Ortho Evra patch: Ethinyl estradiol AUC24 and Cavg approximately 55-60% higher than oral comparator; Cmax approximately 25-35% lower than oral comparator |
| Comparator Or Baseline | CILEST (oral contraceptive containing ethinyl estradiol 35 mcg and norgestimate 0.250 mg) |
| Quantified Difference | AUC/Cavg: +55-60% for Ortho Evra; Cmax: -25-35% for Ortho Evra |
| Conditions | Randomized, 2-cycle crossover study in 34 healthy female volunteers aged 18-48 years; steady-state pharmacokinetic assessment |
Why This Matters
The distinct pharmacokinetic profile (lower peak concentrations with higher overall exposure) is relevant for researchers designing studies comparing transdermal versus oral hormonal delivery or for clinicians selecting formulations based on estrogen exposure considerations.
- [1] Leung A, LaGuardia KD, Massarella J, Skee DM, Janssens L. Pharmacokinetics and Pharmacodynamics of the Contraceptive Patch ORTHO EVRA and an OC (CILEST). Obstetrics & Gynecology. 2006;107(4):52S. View Source
- [2] FDA revises Evra safety labeling due to increased estrogen levels. Clinician Reviews. January 1, 2006. View Source
